molecular formula C25H19N3O4 B2540120 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide CAS No. 877656-72-9

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2540120
CAS No.: 877656-72-9
M. Wt: 425.444
InChI Key: OWAKRUOYPVMWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide is a complex organic molecule. This compound, with its multi-ring structure and various functional groups, has found applications in multiple fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide typically involves multi-step procedures

Industrial Production Methods: Scaling up for industrial production usually requires optimization of reaction conditions to enhance yield and purity. This might involve refining catalyst choices, temperatures, and solvents to develop a cost-effective and efficient process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions including:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions: Oxidation can be achieved using reagents like potassium permanganate or chromium trioxide. Reduction might involve hydrogenation using palladium catalysts. Substitution reactions may use halogenating agents or nucleophiles under suitable conditions.

Major Products Formed: Oxidation may lead to the formation of higher oxidation state derivatives. Reduction typically yields more hydrogenated forms. Substitution reactions produce modified analogs with different functional groups.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound could serve as a key intermediate in the synthesis of more complex molecules.

Biology and Medicine: Due to its intricate structure, it may interact with biological macromolecules in unique ways, possibly offering new avenues for drug development. Researchers may investigate its potential as a scaffold for designing inhibitors or activators of biological pathways.

Industry: In industry, it could be used to create specialty chemicals with high value, such as in the development of new materials or agrochemicals.

Mechanism of Action

Molecular Targets and Pathways Involved: The mechanism of action would depend on its specific use. In biological applications, it might interact with enzymes or receptors, influencing cellular pathways by mimicking or inhibiting natural substrates.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide

  • 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide

Highlighting Uniqueness: What sets this compound apart could be its specific functional groups and their positions within the molecule, contributing to unique reactivity and potential biological activity.

Hopefully, this offers a thorough exploration of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide and its fascinating chemistry.

Properties

CAS No.

877656-72-9

Molecular Formula

C25H19N3O4

Molecular Weight

425.444

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C25H19N3O4/c1-16-9-5-7-13-19(16)26-21(29)15-27-22-18-12-6-8-14-20(18)32-23(22)24(30)28(25(27)31)17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,26,29)

InChI Key

OWAKRUOYPVMWBA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.